Ethyl ricinoleate
Overview
Description
Ricinoleic acid is a naturally occurring 12-hydroxy fatty acid and constitutes about 90% of the fatty acids in castor oil. It can serve as a substrate for the synthesis of conjugated linoleic acids. Ricinoleic acid ethyl ester is a stabilized, lipid-soluble form of the free acid. It has been used to produce biofuels as well as skin-conditioning agents, emulsion stabilizers, and surfactants in cosmetics.
Scientific Research Applications
Algicide in Aquaculture : Potassium ricinoleate was evaluated for its effectiveness as a selective blue-green algicide in channel catfish ponds. It did not affect chlorophyll concentrations, ammonia-nitrogen, dissolved oxygen, or net fish production, demonstrating its potential as an environmentally friendly algicide (Tucker & Lloyd, 1987).
NMR Studies : Methyl ricinoleate and methyl ricinelaidate were studied to confirm their carbon chemical shifts using nuclear magnetic resonance techniques. This research aids in understanding the chemical structure of these compounds (Jie & Cheng, 1993).
Toxicity Reduction in Ricin : Ricin toxicity was reduced by chemical modification of carboxyl groups using ethyl compounds. This modification preserved the carbohydrate-binding ability of ricin but significantly decreased its toxicity, making it safer for research purposes (Solís, Vallejo, & Díaz-Mauriño, 1993).
Anti-Plaque Activity : Sodium ricinoleate's antiplaque activity was studied against preformed plaques of Streptococcus mutans. It may reduce the acidogenicity of plaques, suggesting potential dental applications (Mordenti, Lindstrom, & Tanzer, 1982).
Pharmaceutical Formulations : Polyoxyethylene glycerol ricinoleate, a common solubilizer/emulsifier in pharmaceuticals, was studied for its pharmacokinetics and metabolites. This research is vital for understanding its safety and side effects in drug delivery systems (Bai et al., 2021).
Encapsulation and Release : Ricinoleic acid was encapsulated into ethyl cellulose electrospun fibers. This study contributes to the development of materials for controlled release applications, particularly in pharmaceuticals (Nada, Abdelazeem, Elghandour, & Abou-Zeid, 2016).
Chemical Modification and Derivatives : The hydroformylation of this compound was studied, highlighting the potential to create various derivatives for industrial and research applications (Mendes, Rosa, & Gregório, 2005).
Medical Applications : this compound was studied for its medical applications, including treatment for goitre, rheumatoid arthritis, and skin afflictions (1925, British Medical Journal).
Membrane Development : Ethyl cellulose membranes were combined with ricinoleic acid-based sulfhydryl triol, improving membrane ductility and hydrophilic performance. This has implications for developing novel materials in various industrial applications (Li et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl ricinoleate is a derivative of ricinoleic acid, which is a monounsaturated, 18-carbon fatty acid It’s known that fatty acids can interact with a variety of cellular components, including cell membranes, enzymes, and receptors, influencing their function and contributing to various biological processes .
Biochemical Pathways
For instance, they are involved in the production of eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and other physiological processes . Additionally, ricinoleic acid, from which this compound is derived, has been used for the synthesis of biodegradable polymers .
Pharmacokinetics
The deposition of hydroxystearic acid (HSA) and its metabolites, including hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, was detected in abdominal fat and other body lipids
Result of Action
Given its fatty acid nature, it may influence cell membrane integrity, enzyme activity, and receptor signaling, among other cellular processes
Action Environment
The action of this compound, like other fatty acids, can be influenced by various environmental factors. For instance, temperature can affect the fluidity of fatty acids and their derivatives, which in turn can influence their interaction with cellular components . Additionally, the presence of other compounds in the environment, such as other fatty acids, can affect the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it is a hydroxy fatty acid ethyl ester derived from castor oil . The exact enzymes, proteins, and other biomolecules that Ethyl ricinoleate interacts with are yet to be identified.
Molecular Mechanism
It is known that the hydroformylation of this compound shows selectivity for cyclization of the carbon chain because of the reaction of the hydroxyl group with the formyl group
Temporal Effects in Laboratory Settings
A study on the hydrohydroxymethylation of this compound showed that by optimizing the reaction conditions, yields in alcohols of 74% and 80% were reached for castor oil and this compound, respectively .
Metabolic Pathways
It is known that ricinoleic acid, from which this compound is derived, can serve as a substrate for the synthesis of conjugated linoleic acids .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethyl ricinoleate can be achieved through esterification of ricinoleic acid with ethanol in the presence of a catalyst.", "Starting Materials": ["Ricinoleic acid", "Ethanol", "Catalyst (e.g. sulfuric acid, p-toluenesulfonic acid)"], "Reaction": [ "Add ricinoleic acid and catalyst to a round-bottom flask", "Add ethanol dropwise to the flask with constant stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to the flask to extract the ethyl ricinoleate", "Separate the organic layer and dry it with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
CAS No. |
55066-53-0 |
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl (E,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1 |
InChI Key |
AZXVZUBIFYQWJK-FIIODCPWSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
55066-53-0 | |
Synonyms |
(+)-Ethyl ricinoleate; Neoricin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.